molecular formula C19H19N3O4 B11358908 3-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11358908
M. Wt: 353.4 g/mol
InChI Key: MYIODIXNRVICKZ-UHFFFAOYSA-N
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Description

3-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound with the molecular formula C17H19N3O3. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with benzamide: The oxadiazole intermediate is then coupled with an ethoxy-substituted benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.

    Reduction: Formation of ethoxyphenylamines.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

3-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of the oxadiazole ring.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes like cyclooxygenase (COX) for anti-inflammatory activity, and DNA or RNA for antimicrobial and anticancer activities.

    Pathways Involved: Inhibition of enzyme activity, induction of apoptosis in cancer cells, and disruption of microbial cell walls or genetic material.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the 1,2,5-oxadiazole ring, which imparts specific biological activities and chemical properties that are distinct from other similar compounds like thiadiazoles or simple benzamides.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

3-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H19N3O4/c1-3-24-15-10-8-13(9-11-15)17-18(22-26-21-17)20-19(23)14-6-5-7-16(12-14)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22,23)

InChI Key

MYIODIXNRVICKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OCC

Origin of Product

United States

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